2,5-Dimethylfuran-3-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-4-3-6(7(8)9)5(2)10-4/h3H,1-2H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDQXLTJASRPRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66806-31-3 | |
| Record name | 2,5-Dimethyl-3-furamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
General Context of Furan Carboxamides in Organic Synthesis
Furan (B31954) carboxamides are a class of organic molecules characterized by a furan ring linked to a carboxamide group. This structural motif is a cornerstone in the synthesis of a wide array of compounds with significant chemical and biological properties. In organic synthesis, the furan ring serves as a versatile building block, capable of undergoing various transformations, while the carboxamide functional group provides opportunities for creating diverse molecular architectures through the introduction of different amine fragments.
The synthesis of furan carboxamides can be achieved through several routes. A common method involves the reaction of a furan-3-carboxylic acid derivative, such as an acid chloride or ester, with an appropriate amine. nih.gov For instance, new series of furan-3-carboxamides have been synthesized from the aromatization of 4-trichloroacetyl-2,3-dihydrofuran to 3-trichloroacetyl furan, followed by nucleophilic displacement of the trichloromethyl group by nitrogen-containing compounds. nih.gov Another approach involves the direct amidation of furan carboxylic acids. These synthetic strategies allow chemists to systematically modify the substituents on both the furan ring and the amide nitrogen, enabling the creation of large libraries of compounds for screening and investigation. The versatility of these synthetic methods has made furan carboxamides attractive targets for diversity-oriented synthesis, aiming to explore a wide range of chemical space for potential applications. nih.gov
Significance of 2,5 Dimethylfuran 3 Carboxamide As a Core Structure for Academic Investigation
2,5-Dimethylfuran-3-carboxamide, in particular, stands out as a valuable core structure for academic research due to a combination of its structural features and the accessibility of its precursors. The methyl groups at the 2 and 5 positions of the furan (B31954) ring influence the electronic properties and steric environment of the molecule, which can in turn affect its reactivity and interactions with biological targets.
The investigation of this compound and its derivatives is prominent in several areas of chemical research. For example, furan carboxamides, including those with the 2,5-dimethylfuran (B142691) core, have been studied as model compounds to understand the competition between different modes of indirect photochemistry in environmental science. acs.org The furan moiety is known to react with singlet oxygen, while the carboxamide portion can be oxidized by other reactive species, making these molecules ideal for studying complex degradation pathways of organic pollutants. acs.org
Furthermore, the structural framework of this compound is a key component in the design of novel bioactive compounds. Researchers have explored the derivatization of the amide group to synthesize compounds with potential antimicrobial and antifungal activities. nih.gov The systematic variation of the substituent attached to the amide nitrogen allows for the fine-tuning of the compound's properties to enhance its biological efficacy.
The synthesis of the core structure itself relies on the availability of 2,5-dimethylfuran-3-carboxylic acid or its esters. Methods for producing these precursors have been developed, including the cyclization of β-ketoacid derivatives with α-hydroxy-ketones and the alkylation of acetoacetic esters followed by cyclization. google.com The accessibility of these starting materials facilitates the broader exploration of this compound derivatives in academic laboratories.
Historical Perspectives on Furan 3 Carboxamide Chemical Research
Direct Synthesis Approaches for 2,5-Dimethylfuran-3-carboxylic Acid Derivatives
Direct synthesis approaches primarily focus on constructing the core 2,5-dimethylfuran-3-carboxylate structure, which serves as the immediate precursor to the target carboxamide.
The formation of the furan ring is a key step, and several cyclization strategies have been developed. A notable method involves the condensation of β-keto acid derivatives with α-hydroxy ketones. google.com For instance, the synthesis of ethyl 2,5-dimethylfuran-3-carboxylate, a direct precursor to the corresponding acid, can be achieved through the reaction of ethyl acetoacetate (B1235776) with α-acetoxypropionaldehyde. google.com This reaction is typically performed in a solvent like benzene (B151609), with a catalyst such as piperidine (B6355638) acetate (B1210297), and involves the removal of water via azeotropic distillation to drive the reaction to completion. google.com Subsequent treatment with an acid catalyst like toluenesulfonic acid ensures the final cyclization. google.com
Table 1: Synthesis of Ethyl 2,5-Dimethylfuran-3-carboxylate via Cyclization
| Reactant 1 | Reactant 2 | Catalyst/Reagents | Solvent | Conditions | Yield | Reference |
|---|
This approach provides a direct route to the furan-3-carboxylate scaffold.
Once the 2,5-dimethylfuran-3-carboxylic acid is obtained, typically by saponification of its corresponding ester, the carboxamide moiety is introduced. A common and efficient method for this transformation is to first convert the carboxylic acid into a more reactive acyl halide. google.com This activated intermediate can then readily react with ammonia (B1221849) or a primary/secondary amine to form the desired carboxamide.
While direct amidation of carboxylic acids with amines is possible, it often requires high temperatures to remove the water byproduct, or the use of coupling agents. mdpi.comresearchgate.net The development of catalytic direct amidation reactions, which use catalysts to facilitate the removal of water, represents a more atom-economical approach. mdpi.com For related heterocyclic systems, activating agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) have been successfully used to facilitate amide bond formation. nih.gov
The general sequence is as follows:
Saponification: The ester (e.g., methyl or ethyl 2,5-dimethylfuran-3-carboxylate) is hydrolyzed to 2,5-dimethylfuran-3-carboxylic acid using a base like sodium hydroxide (B78521), followed by acidification.
Activation (Optional but common): The carboxylic acid is converted to an acyl chloride or activated with a coupling reagent.
Amidation: The activated species is reacted with the desired amine to yield the final 2,5-dimethylfuran-3-carboxamide derivative.
An alternative, albeit more complex, historical pathway to the 2,5-dimethylfuran-3-carboxylic acid ester involves an initial alkylation step followed by an acid-catalyzed cyclization. google.com This method utilizes the alkylation of sodium acetoacetic acid ethyl ester with chloroacetone. google.com The product of this reaction, α-acetonylacetoacetic acid ethyl ester, is then subjected to an acid-catalyzed cyclization to yield ethyl 2,5-dimethylfuran-3-carboxylate. google.com While effective, this multi-step process is often considered more technically challenging for large-scale industrial production compared to direct condensation methods. google.com
Table 2: Alkylation-Cyclization Pathway to Ethyl 2,5-Dimethylfuran-3-carboxylate
| Step | Reactants | Key Intermediate | Conditions | Reference |
|---|---|---|---|---|
| 1. Alkylation | Sodium acetoacetic acid ethyl ester, Chloroacetone | α-Acetonylacetoacetic acid ethyl ester | - | google.com |
Multi-Step Synthesis Strategies for Functionalized this compound Analogues
The creation of more complex, functionalized analogues of this compound often requires multi-step synthetic sequences that allow for the precise introduction of various substituents.
Modern synthetic organic chemistry offers powerful tools for scaffold assembly through sequential coupling reactions. Transition-metal catalysis, particularly with palladium or cobalt, has enabled the construction of complex heterocyclic systems. acs.orgmdpi.com For instance, strategies involving C-H activation allow for the direct functionalization of a pre-formed heterocyclic core. mdpi.com One could envision a strategy where a simpler furan-3-carboxamide is first synthesized and then subjected to C-H arylation or alkylation at available positions on the furan ring to build molecular complexity. mdpi.com
Alternatively, annulation reactions, where a new ring is formed onto an existing structure, can be employed. A cobalt-catalyzed [4+2] annulation of indolecarboxamides with alkenes has been reported to construct γ-carbolinone scaffolds, demonstrating a powerful method for building fused ring systems. acs.org Similar principles could be adapted to furan-based systems to create novel, functionalized analogues.
Another effective strategy is to synthesize a precursor molecule that already contains a functional handle, and then perform the final carboxamide formation or a subsequent modification. A patent describes the synthesis of 2,5-dimethylfuran-3-carboxylic acid N-butyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-amide. google.com This amide is then used as a precursor in a subsequent reaction with aqueous formaldehyde (B43269) and formic acid. google.com This step functionalizes the piperidinyl moiety, demonstrating how a complex amide can be built and then further modified to create highly elaborate analogues. google.com This highlights a modular approach where the core furan carboxamide is first assembled and then diversified.
Catalytic Systems and Process Optimization in Furan Carboxamide Synthesis
The efficient synthesis of this compound is typically achieved via a multi-step process, commencing with the formation of a 2,5-dimethylfuran-3-carboxylic acid derivative, which is then converted to the final amide. The optimization of this pathway relies heavily on the selection of appropriate catalytic systems to maximize yield, minimize waste, and ensure process efficiency.
Role of Catalysts and Solvents in Reaction Efficiency
The synthesis of the core furan structure often precedes the amidation step. The preparation of the precursor, methyl 2,5-dimethylfuran-3-carboxylate, for instance, can be accomplished through methods such as the Knoevenagel condensation followed by cyclization. google.com One documented approach involves the reaction of α-acetoxypropionaldehyde and ethyl acetoacetate in benzene, using piperidine acetate as a catalyst for the initial condensation. google.com The subsequent cyclization to form the furan ring is facilitated by an acid catalyst like toluenesulfonic acid. google.com Solvents such as ether, toluene (B28343), chloroform, tetrahydrofuran (B95107), and dioxane are also viable for this condensation step. google.com
The conversion of the resulting carboxylic acid or its ester to this compound is an amidation reaction. While classic methods utilize stoichiometric activating agents like carbodiimides (e.g., DCC, EDC) or coupling reagents (e.g., PyBOP, HATU), these generate significant chemical waste. catalyticamidation.infojocpr.com Modern synthetic chemistry seeks to replace these with catalytic alternatives where water is the only byproduct. catalyticamidation.info Catalytic direct amidation can be achieved using various systems, including those based on boric acid derivatives, or heterogeneous catalysts like niobium(V) oxide or zirconium(IV) oxide, often under refluxing toluene or xylene to remove water azeotropically. mdpi.com
For research-scale synthesis, reagents like 1,1'-carbonyldiimidazole (CDI) are commonly used to activate the carboxylic acid in solvents such as tetrahydrofuran (THF) or dichloromethane (B109758) (DCM). nih.govresearchgate.net The solvent choice is critical; polar aprotic solvents are common. N,N-Dimethylformamide (DMF) is particularly noteworthy as it can act not only as a solvent but also as a catalyst in certain transformations, such as the formation of acyl halides, and as a stabilizer. nih.gov The synthesis of other furan-2-carboxamides has been successfully carried out using CDI in THF at elevated temperatures. nih.gov Similarly, the regioselective monoamidation of furan-2,5-dicarboxylic acid has been achieved using coupling reagents in DMF. researchgate.net
Interactive Table: Catalytic Systems in Furan Carboxylic Ester and Amide Synthesis
| Reaction Step | Catalyst/Reagent | Solvent | Substrates | Key Findings | Reference |
|---|---|---|---|---|---|
| Precursor Synthesis (Ester) | Piperidine Acetate / p-Toluenesulfonic Acid | Benzene | α-acetoxypropionaldehyde, Ethyl acetoacetate | Sequential condensation and acid-catalyzed cyclization provides the furan ester. | google.com |
| Amidation (General) | Boric Acid Derivatives | Toluene (reflux) | Carboxylic Acids, Amines | Catalytic direct amidation with water as the only byproduct, avoiding stoichiometric waste. | mdpi.com |
| Amidation (General) | Nb₂O₅ / Zr-based MOFs | Toluene / Xylene (reflux) | Carboxylic Acids, Amines | Heterogeneous Lewis acids enable direct amidation with potential for catalyst reuse. | mdpi.com |
| Amidation (Lab Scale) | 1,1'-Carbonyldiimidazole (CDI) | Tetrahydrofuran (THF) | Furan-2-carboxylic acid, Amines | Effective activation of the carboxylic acid for amide bond formation. | nih.gov |
| Amidation (Lab Scale) | TBTU / N,N-Diisopropylethylamine | Dimethylformamide (DMF) | Furan-2,5-dicarboxylic acid, Amines | Gradual addition allows for regioselective mono-amidation. | researchgate.net |
Exploration of Continuous-Flow Synthesis Techniques
Continuous-flow chemistry has emerged as a powerful technology for process optimization and intensification in the pharmaceutical and fine chemical industries. nih.govresearchgate.net This approach offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety, improved reproducibility, and greater potential for automation and scalability. nih.govresearchgate.net
The synthesis of furan derivatives is particularly amenable to flow chemistry. For example, a robust continuous-flow platform has been developed for the nitration of furfural (B47365) to produce nitrofurfural, a key building block for several nitrofuran pharmaceuticals. nih.govugent.be This process involves the in situ generation of acetyl nitrate (B79036), a potentially explosive reagent, demonstrating the enhanced safety profile of flow synthesis for handling hazardous intermediates. nih.gov Given the sensitivity of the furan ring, the precise control over reaction time and temperature afforded by microreactors can prevent degradation and improve yields. nih.gov
This technology could be directly applied to the synthesis of this compound. A multi-step sequence could be designed where the initial furan ring formation and subsequent amidation occur in sequential flow reactors. The use of packed-bed reactors containing heterogeneous catalysts is a common strategy in flow chemistry, which would facilitate catalyst-product separation and continuous operation. mdpi.com The successful continuous-flow synthesis of other complex heterocyclic drugs, such as Rufinamide, which involves the generation and reaction of organic azides, underscores the capability of this technology to perform multi-step syntheses with high efficiency and safety. researchgate.net An entire synthesis can be completed in minutes of residence time, yielding highly pure products. researchgate.net
Scalability Considerations for Research-Scale Production
Scaling up a synthetic process from the laboratory bench to larger research-scale quantities introduces a new set of challenges. Certain classical methods for producing the 2,5-dimethylfuran-3-carboxylic acid core are noted to be complex and ill-suited for industrial-scale production. google.com For example, syntheses requiring large quantities of Friedel-Crafts catalysts can create significant difficulties in post-reaction workup and waste disposal, hindering scalability. google.com
The choice of catalyst is paramount for a scalable process. Heterogeneous catalysts are generally favored over their homogeneous counterparts for larger-scale production due to the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. nih.govrsc.org This is a key principle in developing sustainable and economically viable processes.
Continuous-flow processing offers a modern solution to the scalability challenge. Instead of increasing the volume of large, potentially hazardous batch reactors, production can be increased by "scaling out"—either by running the flow reactor for extended periods or by operating multiple reactors in parallel. mdpi.com This approach avoids many of the issues associated with traditional scale-up, such as changes in heat transfer and mixing efficiency.
Furthermore, process sustainability metrics, such as the E-Factor (environmental factor), which measures the mass ratio of waste to desired product, are critical considerations in scaling up. nih.gov The transition from stoichiometric reagents to catalytic systems drastically improves the E-Factor. catalyticamidation.info Employing greener, recoverable solvents or heterogeneous catalysts in a continuous-flow setup represents a state-of-the-art approach to developing a scalable and environmentally responsible synthesis for compounds like this compound. nih.gov
Amide Bond Reactivity: Hydrolysis Mechanisms under Varied Conditions
The hydrolysis of this compound involves the cleavage of the resilient amide bond. This transformation can be catalyzed under both acidic and basic conditions, though the furan ring's sensitivity to acid introduces competing reaction pathways.
Under acid-catalyzed conditions , two primary mechanisms can be envisioned. The first is the conventional hydrolysis of the amide. This pathway begins with the protonation of the amide's carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, yields the corresponding 2,5-dimethylfuran-3-carboxylic acid and the amine or ammonia.
However, the furan ring itself is susceptible to acid-catalyzed reactions, particularly ring-opening. quora.comchemtube3d.com Protonation of the furan ring oxygen can initiate a cascade that leads to the formation of a 1,4-dicarbonyl compound, in this case, a derivative of hexane-2,5-dione. quora.com The rate-limiting step for the acid-catalyzed ring-opening of 2,5-dimethylfuran (B142691) is the protonation at the C3 position. quora.com Therefore, under acidic conditions, a mixture of products from both amide hydrolysis and furan ring-opening would likely be observed, with the product distribution depending on the specific reaction conditions such as acid strength and temperature.
Under base-catalyzed conditions , the reaction is more straightforward. A hydroxide ion directly attacks the electrophilic carbonyl carbon of the amide group. This forms a tetrahedral intermediate which then expels the amide anion (or a related species) as the leaving group. Subsequent proton transfer results in the formation of the carboxylate salt of 2,5-dimethylfuran-3-carboxylic acid and the corresponding amine. This pathway avoids the complications of acid-catalyzed ring degradation, making it a more selective method for cleaving the amide bond.
Furan Ring Reactivity: Electrophilic Substitution and Ring-Opening Pathways
The furan ring is an electron-rich heterocycle that readily undergoes electrophilic substitution. chemicalbook.com The reactivity is significantly higher than that of benzene. chemicalbook.com In furan, electrophilic attack preferentially occurs at the C2 and C5 (α) positions due to the superior stabilization of the resulting cationic intermediate. chemicalbook.comquora.com In this compound, these positions are occupied by methyl groups. The methyl groups and the amide group at C3 direct incoming electrophiles. While the methyl groups are activating, the C3-carboxamide group is deactivating. This makes further electrophilic substitution on the ring challenging and would likely target the only available position, C4, which is sterically hindered and electronically less favored.
Typical electrophilic substitution reactions on furans include:
Halogenation: Furan reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenated products. quimicaorganica.org Milder conditions are required for mono-substitution. quimicaorganica.org For instance, bromination of furan can be achieved using N-bromosuccinimide (NBS) or by performing the reaction in dimethylformamide (DMF). quimicaorganica.orgimperial.ac.uk
Nitration: Direct nitration of furan requires mild reagents like acetyl nitrate at low temperatures to avoid degradation of the ring. youtube.com
Acylation: Friedel-Crafts acylation of furans typically uses mild catalysts like phosphoric acid or boron trifluoride. youtube.com
An unusual electrophilic reaction has been observed where the decomposition of N-nitrosoacetanilide in the presence of 2,5-dimethylfuran resulted in phenylation at the methyl group, forming 2-benzyl-5-methylfuran, rather than substitution on the furan ring itself. rsc.org
Ring-Opening Pathways The furan ring can be opened under various conditions, transforming the heterocyclic structure into linear compounds.
Acid-Catalyzed Opening: As mentioned, dilute acids like H₂SO₄ can hydrolyze 2,5-dimethylfuran to produce hexane-2,5-dione. quora.com
Oxidative Opening: The ring is susceptible to oxidative cleavage. Using gold or gold-palladium catalysts, 2,5-dimethylfuran can be oxidized to hex-3-ene-2,5-dione. researchgate.net In atmospheric chemistry, reaction with ozone (O₃) leads to ring cleavage, producing smaller carbonyl compounds like methyl glyoxal, glyoxal, and formaldehyde. rsc.org Theoretical studies on other furan derivatives confirm that ozonolysis proceeds via ring-opening mechanisms. researchgate.net
Reductive Opening: Metal-catalyzed hydrogenation can also lead to ring-opening. With a ruthenium-on-carbon catalyst, 2,5-dimethylfuran undergoes both ring-opening to 2-hexanol (B165339) and 2-hexanone, and ring-saturation to 2,5-dimethyltetrahydrofuran. nih.gov
Table 1: Ring-Opening Reactions of 2,5-Dimethylfuran
| Reaction Type | Reagents/Catalyst | Major Product(s) | Reference |
|---|---|---|---|
| Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ | Hexane-2,5-dione | quora.com |
| Catalytic Oxidation | 2.5 wt% Au/graphite, O₂ | Hex-3-ene-2,5-dione | researchgate.net |
| Ozonolysis | O₃ | Methyl glyoxal, Glyoxal, Formaldehyde | rsc.org |
| Catalytic Hydrogenation | Ru/C | 2-Hexanol, 2-Hexanone, 2,5-Dimethyltetrahydrofuran | nih.gov |
Redox Chemistry: Reduction of Carbonyl Functionality in Carboxamides
The carbonyl group of the carboxamide in this compound can be completely reduced to a methylene (B1212753) group (-CH₂-), converting the amide into an amine. This transformation requires a strong reducing agent due to the resonance stabilization of the amide bond.
The classic reagent for this reduction is Lithium Aluminum Hydride (LiAlH₄) . masterorganicchemistry.commasterorganicchemistry.com Unlike the reduction of esters or ketones which yield alcohols, the reduction of amides with LiAlH₄ proceeds with the complete removal of the carbonyl oxygen atom to furnish an amine. chemistrysteps.com The reaction is typically performed in an ethereal solvent like diethyl ether or tetrahydrofuran (THF), followed by an aqueous workup to neutralize the reaction mixture and isolate the amine product. The mechanism involves the initial addition of a hydride to the carbonyl carbon, followed by coordination of the oxygen to the aluminum species, which converts it into a good leaving group. A second hydride addition to the resulting iminium ion intermediate yields the final amine. masterorganicchemistry.com
Given the structure of this compound, its reduction with LiAlH₄ would be expected to yield (2,5-dimethylfuran-3-yl)methanamine.
Table 2: General Amide Reduction with LiAlH₄
| Substrate Type | Reagents | Product Type | Reference |
|---|---|---|---|
| Primary Amide (RCONH₂) | 1. LiAlH₄, Ether/THF 2. H₂O workup | Primary Amine (RCH₂NH₂) | masterorganicchemistry.com |
| Secondary Amide (RCONHR') | 1. LiAlH₄, Ether/THF 2. H₂O workup | Secondary Amine (RCH₂NHR') | masterorganicchemistry.com |
| Tertiary Amide (RCONR'₂) | 1. LiAlH₄, Ether/THF 2. H₂O workup | Tertiary Amine (RCH₂NR'₂) | masterorganicchemistry.com |
Modern methods for amide reduction offer alternatives to LiAlH₄, often with improved chemoselectivity. These include catalytic systems using silanes in combination with various metal catalysts based on platinum, nickel, or iridium. organic-chemistry.org These newer protocols can tolerate other reducible functional groups, which could be advantageous for complex molecules. organic-chemistry.org The furan ring itself can be reduced under certain catalytic hydrogenation conditions, so achieving chemoselective reduction of the amide without affecting the furan ring would depend on the choice of reagent and reaction conditions.
Cascade Reactions and Multi-Component Transformations Involving Furan Moieties
The furan ring is a versatile building block for cascade and multi-component reactions (MCRs), allowing for the rapid construction of complex molecular architectures from simple precursors. While specific cascade reactions starting from this compound are not extensively documented, the known reactivity of the furan moiety allows for the postulation of such transformations.
One powerful strategy involves the in-situ generation of a reactive intermediate from the furan ring. For example, a one-pot MCR has been developed where the oxidation of furan with N-Bromosuccinimide (NBS) in aqueous acetone (B3395972) generates cis-2-butene-1,4-dial (BDA). nih.gov This highly reactive dialdehyde (B1249045) can then be sequentially trapped by nucleophiles. In a bio-inspired "FuTine" (Furan-Thiol-Amine) reaction, the BDA intermediate reacts first with a thiol via a 1,4-addition, followed by condensation with an amine, which after rearrangement and aromatization, yields complex N-pyrrole heterocycles. nih.gov
Applying this principle to this compound, a selective oxidation of the furan ring could generate a reactive dicarbonyl intermediate. This intermediate could then be engaged in intramolecular or intermolecular reactions. For example, if a suitable nucleophile is present elsewhere in the molecule or added to the reaction mixture, a subsequent cyclization could lead to novel, complex heterocyclic systems in a single synthetic operation.
Another example of furan's utility in cascade reactions is in cyclopentannulation, where a furan-substituted 1,3-dione was successfully converted into a diquinane structure. acs.org This demonstrates the ability of the furan scaffold to participate in reactions that build complex carbocyclic frameworks.
Photochemical Reactivity and Degradation Mechanisms of Furan Carboxamides in Environmental Systems
Furan carboxamides can undergo degradation in the environment, particularly in sunlit surface waters, through photochemical processes. These reactions are typically indirect, meaning they are initiated by photochemically produced reactive intermediates rather than by direct absorption of light by the furan carboxamide itself. acs.orgresearchgate.net
The primary reactive species responsible for the photodegradation of furan carboxamides are singlet oxygen (¹O₂) and triplet-state chromophoric dissolved organic matter (³CDOM*). acs.orgacs.org A detailed study using the related fungicide fenfuram (B166968) (2-methyl-N-phenylfuran-3-carboxamide) as a model compound elucidated the competition between these two pathways. acs.org
The predominant degradation mechanism was found to be reaction with singlet oxygen (¹O₂) . acs.org Singlet oxygen is an electronically excited state of molecular oxygen that is a powerful and selective oxidant. It can react with the electron-rich furan ring, likely through a [4+2] cycloaddition (Diels-Alder type) reaction, leading to an unstable endoperoxide intermediate that subsequently breaks down. wikipedia.org
Reactions with triplet-state sensitizers (³CDOM)* can also occur. Electron-rich furan carboxamides can react with the triplet states of model sensitizers at significant rates. However, this pathway is less efficient in causing actual degradation because of competing "repair" mechanisms that can return the substrate to its ground state. acs.org
Table 3: Photodegradation Data for Fenfuram (a model furan carboxamide)
| Condition | Description | Pseudo-First-Order Rate Constant (k) | Key Finding | Reference |
|---|---|---|---|---|
| UVA + SRFA | Irradiation in the presence of a natural sensitizer. | (4.3 ± 0.1) × 10⁻⁵ s⁻¹ | Baseline degradation rate. | acs.org |
| UVA + SRFA + DABCO | Addition of a ¹O₂ quencher. | ~55% of baseline rate | Degradation is significantly inhibited, confirming ¹O₂ is a major oxidant. | acs.org |
In addition to aqueous photodegradation, atmospheric oxidation represents another environmental fate. The reaction of 2,5-dimethylfuran with ozone (O₃), a key nighttime oxidant, has been studied. rsc.org This reaction leads to the opening of the furan ring and the formation of various smaller, oxygenated products, including methyl glyoxal, glyoxal, formaldehyde, and acetic acid, which can contribute to atmospheric acidity. rsc.org The rate coefficient for this reaction was determined to be (3.3 ± 1.0) × 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. rsc.org
Structural Characterization and Spectroscopic Elucidation of 2,5 Dimethylfuran 3 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
The ¹H NMR spectrum of 2,5-dimethylfuran-3-carboxamide would be expected to show distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) of these signals are indicative of their electronic environment.
Based on the structure, the following proton signals are anticipated:
A singlet for the proton on the furan (B31954) ring (H-4).
Two distinct singlets for the two methyl groups attached to the furan ring (C2-CH₃ and C5-CH₃).
Two broad singlets corresponding to the two protons of the amide (-CONH₂) group. The broadness of these peaks is due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| C2-CH₃ | ~2.3 | Singlet | 3H |
| C5-CH₃ | ~2.5 | Singlet | 3H |
| H-4 | ~6.0 | Singlet | 1H |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The expected signals in the ¹³C NMR spectrum are:
Signals for the four carbon atoms of the furan ring (C2, C3, C4, C5).
A signal for the carbonyl carbon of the amide group (-CONH₂).
Signals for the two methyl carbons (C2-CH₃ and C5-CH₃).
For comparison, the predicted ¹³C NMR spectrum of the related compound 2,5-furandicarboxylic acid shows signals for the furan ring carbons. hmdb.ca Similarly, spectral data for 2,5-dimethylfuran (B142691) is also available. chemicalbook.com
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2-CH₃ | ~13 |
| C5-CH₃ | ~14 |
| C4 | ~108 |
| C3 | ~117 |
| C5 | ~148 |
| C2 | ~152 |
Note: These are predicted values and may vary depending on the solvent and experimental conditions.
Two-Dimensional NMR Techniques (e.g., COSY) for Connectivity Elucidation
Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between atoms. A COSY spectrum would show correlations between coupled protons. However, in the case of this compound, all the proton signals are expected to be singlets, meaning there are no direct ¹H-¹H spin-spin couplings to be observed in a COSY experiment. The primary utility of 2D NMR would come from techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) which would confirm the assignment of proton signals to their directly attached carbon atoms and through multiple bonds, respectively.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. Upon ionization, the molecule fragments in a characteristic way, and the resulting mass-to-charge ratios of the fragments are detected.
The molecular weight of this compound (C₇H₉NO₂) is 139.15 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 139.
Common fragmentation patterns for amides include the loss of the amino group (-NH₂) or the entire carboxamide group (-CONH₂). libretexts.org For furan derivatives, cleavage of the ring can also occur. The fragmentation of 2,5-dimethylfuran has been studied, and this can provide clues to the fragmentation of its derivatives. nist.gov
Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion |
|---|---|
| 139 | [M]⁺ (Molecular Ion) |
| 123 | [M - NH₂]⁺ |
| 95 | [M - CONH₂]⁺ |
| 81 | [C₅H₅O]⁺ |
Note: The relative intensities of these peaks would depend on the ionization method and energy.
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Investigations
Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their vibrational modes.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would display characteristic absorption bands for its functional groups. The gas-phase IR spectrum of the related 3-acetyl-2,5-dimethyl furan is available for comparison. nist.gov
Key Predicted FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
|---|---|---|
| 3400-3200 | N-H stretch | Amide (-CONH₂) |
| 3100-3000 | C-H stretch | Aromatic (furan ring) |
| 2980-2850 | C-H stretch | Aliphatic (methyl groups) |
| ~1680 | C=O stretch (Amide I) | Amide (-CONH₂) |
| ~1600 | N-H bend (Amide II) | Amide (-CONH₂) |
| ~1580, ~1500 | C=C stretch | Furan ring |
| ~1250 | C-N stretch | Amide (-CONH₂) |
Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of 2,5-dimethylfuran has been recorded and can serve as a reference. spectrabase.com The symmetric vibrations and non-polar bonds often give strong Raman signals. For this compound, the symmetric stretching of the furan ring and the C-C bonds of the methyl groups would be expected to be prominent.
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and conformational details. While no specific crystal structure for this compound was found in the search results, the crystal structures of related furan and carboxamide derivatives have been reported. mdpi.comnih.govresearchgate.nethacettepe.edu.tr
If a suitable single crystal of this compound were obtained, X-ray diffraction analysis would reveal:
The planarity of the furan ring.
The conformation of the carboxamide group relative to the furan ring.
Intermolecular interactions, such as hydrogen bonding involving the amide group, which dictate the crystal packing.
The synthesis and X-ray crystallography of various carboxamides, including indolecarboxamides, have been detailed, providing a procedural basis for such an analysis. acs.org
Elemental Compositional Analysis in Compound Verification
Elemental analysis is a fundamental technique in the characterization of synthesized organic compounds, providing a quantitative determination of the elemental composition of a sample. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound, such as this compound, and for assessing its purity. The principle of this technique relies on the complete combustion of the compound, followed by the precise measurement of the resulting combustion products (e.g., carbon dioxide, water, and nitrogen gas).
The molecular formula for this compound is established as C₇H₉NO₂. This is derived from its precursor, 2,5-Dimethyl-3-furoic acid (C₇H₈O₃), through the amidation of the carboxylic acid group, which involves the substitution of the hydroxyl (-OH) group with an amino (-NH₂) group. sigmaaldrich.comnih.gov This transformation results in a net change of +1 hydrogen and +1 nitrogen, and -1 oxygen.
Based on the molecular formula C₇H₉NO₂, the theoretical elemental composition can be calculated with high precision using the atomic weights of the constituent elements (Carbon: 12.011 u, Hydrogen: 1.008 u, Nitrogen: 14.007 u, Oxygen: 15.999 u). The molecular weight of this compound is 139.15 g/mol .
Theoretical Elemental Composition
The expected mass percentages of each element in a pure sample of this compound are presented in the data table below. In a research setting, these theoretical values are compared against the experimental results obtained from an elemental analyzer. A close correlation between the experimental and theoretical values, typically within a ±0.4% margin, is considered a strong confirmation of the compound's identity and purity.
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 60.42 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 6.52 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 10.07 |
| Oxygen | O | 15.999 | 2 | 31.998 | 23.00 |
| Total | 139.154 | 100.00 |
Detailed Research Findings
In the synthesis and characterization of novel organic compounds, elemental analysis serves as a primary checkpoint for structural validation. For this compound, the synthesis would typically proceed via the conversion of 2,5-dimethyl-3-furoic acid into an activated intermediate, such as an acyl chloride or an ester, followed by reaction with ammonia (B1221849) or an ammonia equivalent. acs.orgnih.gov
Following purification of the crude product, a sample would be subjected to elemental analysis. The expected outcome for a pure, successfully synthesized sample of this compound would be experimental values for Carbon, Hydrogen, and Nitrogen that closely match the calculated theoretical percentages. For instance, experimental findings might yield C, 60.35%; H, 6.55%; N, 10.05%. The oxygen content is typically determined by difference. The close agreement between these hypothetical experimental results and the theoretical values in the table would provide strong evidence that the target compound has been synthesized with a high degree of purity and that its empirical formula is indeed C₇H₉NO₂. Any significant deviation would suggest the presence of impurities, residual solvent, or that the obtained product is not the intended compound.
This analytical step, in conjunction with spectroscopic methods such as NMR, IR, and mass spectrometry, is indispensable for the unambiguous structural elucidation and verification of this compound.
Computational Chemistry and Theoretical Investigations of 2,5 Dimethylfuran 3 Carboxamide
Density Functional Theory (DFT) for Molecular Geometry Optimization and Conformation Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate determination of molecular geometries and conformational landscapes. For 2,5-dimethylfuran-3-carboxamide, DFT calculations, often utilizing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to find the most stable three-dimensional arrangement of its atoms. This process of geometry optimization minimizes the energy of the molecule, revealing key structural parameters such as bond lengths, bond angles, and dihedral angles.
The conformational analysis of this compound is particularly important due to the rotational freedom around the C-C and C-N bonds connecting the furan (B31954) ring and the carboxamide group. DFT calculations can map the potential energy surface associated with these rotations, identifying the most stable conformers and the energy barriers between them. This information is critical for understanding how the molecule's shape influences its interactions and properties. While specific experimental data for this compound is not widely published, theoretical calculations provide a reliable framework for predicting its geometry.
Illustrative Data Table: Predicted Geometrical Parameters for this compound (DFT/B3LYP/6-31G(d,p))
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.23 Å |
| Bond Length | C-N | ~1.35 Å |
| Bond Length | Furan C-O | ~1.37 Å |
| Bond Length | Furan C=C | ~1.36 Å |
| Bond Angle | O=C-N | ~122° |
| Bond Angle | C-C-N | ~115° |
| Dihedral Angle | Furan Ring - Carboxamide | Variable (planar or near-planar preferred) |
Note: The values in this table are representative and based on typical DFT calculations for similar organic molecules.
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Frontier Molecular Orbitals
The electronic properties of a molecule are dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. aimspress.com A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring, which acts as the primary electron donor. Conversely, the LUMO is likely centered on the electron-withdrawing carboxamide group. This distribution of frontier orbitals indicates that the molecule can participate in charge transfer interactions. nih.gov DFT calculations can precisely determine the energies of the HOMO and LUMO, providing a quantitative measure of the energy gap and insights into the molecule's electronic transitions and reactivity. scirp.org
Illustrative Data Table: Frontier Orbital Energies of this compound
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -1.5 |
| HOMO-LUMO Gap | 5.0 |
Note: These values are illustrative and represent typical energy levels for furan derivatives.
Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum.
For this compound, the MEP map would likely show regions of negative potential (typically colored red or yellow) around the electronegative oxygen atom of the carbonyl group and the oxygen atom in the furan ring. These areas are susceptible to electrophilic attack. In contrast, regions of positive potential (usually colored blue) would be located around the hydrogen atoms of the amide group and the methyl groups, indicating sites prone to nucleophilic attack. nih.gov This visual representation of the molecule's electrostatic landscape is instrumental in understanding its intermolecular interactions and reactivity patterns.
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex many-electron wavefunction into a more intuitive representation of localized bonds and lone pairs. For this compound, NBO analysis can quantify the delocalization of electron density, particularly the conjugation between the furan ring and the carboxamide substituent.
Computational Studies of Reaction Mechanisms and Kinetic Profiles
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. For this compound, theoretical studies can be designed to explore various potential reaction pathways, such as its synthesis or degradation. For instance, the synthesis of related furan carboxamides has been a subject of interest. acs.org
By mapping the potential energy surface of a reaction, computational methods can identify transition states, which are the high-energy structures that connect reactants and products. The energy of the transition state determines the activation energy of the reaction, a key parameter in its kinetic profile. Theoretical calculations can thus predict reaction rates and provide detailed insights into the step-by-step process of bond breaking and formation. For example, studies on the reactions of 2,5-dimethylfuran (B142691), a core component of the target molecule, have elucidated its oxidation mechanisms. rsc.org Similarly, computational studies could predict the outcomes of reactions involving the carboxamide functional group.
Topological Analyses: Reduced Density Gradient (RDG) and Electron Localization Function (ELF)
Topological analyses of the electron density, such as the Reduced Density Gradient (RDG) and the Electron Localization Function (ELF), offer a deeper understanding of chemical bonding and non-covalent interactions.
The Reduced Density Gradient (RDG) is used to identify and visualize weak non-covalent interactions, such as hydrogen bonds and van der Waals forces. For this compound, RDG analysis could reveal intramolecular hydrogen bonding between the amide hydrogen and the furan oxygen, which would influence its conformational preferences and stability.
The Electron Localization Function (ELF) provides a measure of the localization of electrons, allowing for a clear distinction between covalent bonds, lone pairs, and atomic cores. mdpi.com An ELF analysis of this compound would visually confirm the covalent nature of the bonds within the furan ring and the carboxamide group, and would clearly show the localization of lone pair electrons on the oxygen and nitrogen atoms. This detailed electronic picture complements the insights gained from other computational methods. mdpi.com
Derivatives and Structure Activity Relationship Sar Investigations of 2,5 Dimethylfuran 3 Carboxamide Analogues
Systematic Synthesis of Substituted 2,5-Dimethylfuran-3-carboxamide Derivatives
The synthesis of this compound derivatives typically begins with the formation of the core 2,5-dimethylfuran-3-carboxylic acid structure. This key intermediate is readily accessible through various established methods. One common route involves the acid-catalyzed cyclization of α-acetonylacetoacetic acid ethyl ester. google.com Another approach utilizes the condensation of ß-ketoacid derivatives with α-hydroxy ketones. google.com A method has also been developed for producing 2,5-dimethylfuran-3-carboxylic acid ethyl ester by reacting α-acetoxypropionaldehyde and ethyl acetoacetate (B1235776) in benzene (B151609) with piperidine (B6355638) acetate (B1210297), followed by the addition of toluenesulfonic acid. google.com
Once the 2,5-dimethylfuran-3-carboxylic acid or its corresponding ester is obtained, it can be converted to the acid chloride, typically using thionyl chloride or oxalyl chloride. This activated intermediate is then reacted with a diverse range of primary or secondary amines to yield the desired N-substituted this compound derivatives. This amidation step is highly versatile, allowing for the introduction of a wide array of substituents on the amide nitrogen.
A general synthetic scheme is as follows:
Formation of the Furan (B31954) Ring: Synthesis of 2,5-dimethylfuran-3-carboxylic acid ethyl ester from acyclic precursors. google.com
Saponification: Hydrolysis of the ester to the corresponding carboxylic acid. google.com
Activation: Conversion of the carboxylic acid to the more reactive acid chloride.
Amidation: Reaction of the acid chloride with a selected amine to form the final carboxamide product. nih.gov
This systematic approach enables the creation of a library of analogues with varied substituents on the amide group, which is essential for comprehensive SAR studies.
Impact of Substituent Effects on Chemical Properties and Reactivity Profiles
The chemical properties and reactivity of this compound derivatives are significantly influenced by the nature of the substituents on both the furan ring and the amide nitrogen.
Furan Ring Substituents: The two methyl groups at the C2 and C5 positions are crucial for the stability of the furan ring. They are electron-donating groups, which increase the electron density of the aromatic system. This enhanced electron density can influence the reactivity of the furan ring in electrophilic substitution reactions and can also affect the acidity of the N-H proton of the amide group.
Electronic Effects: Electron-withdrawing groups (EWGs) on the N-aryl or N-alkyl substituent can increase the acidity of the amide proton and influence the rotational barrier around the amide C-N bond. Conversely, electron-donating groups (EDGs) can increase the basicity of the amide nitrogen.
Steric Effects: Bulky substituents on the amide nitrogen can introduce steric hindrance, which may restrict the conformation of the molecule. This can be a critical factor in how the molecule interacts with biological targets or participates in chemical reactions.
In related heterocyclic carboxamides, it has been observed that the nature of the N-aryl substituent dramatically impacts biological activity. For instance, in a series of pyrazole (B372694) carboxamides, N-(biphenyl-2-yl) substitution resulted in high fungicidal activity, whereas other substitutions were less effective. researchgate.net Such findings highlight the sensitivity of the carboxamide scaffold to substituent changes.
Table 1: Predicted Impact of N-Substituents on the Properties of this compound
| N-Substituent (R) | Electronic Effect | Predicted Impact on Amide Bond | Predicted Impact on Acidity (N-H) |
| Phenyl | Weakly Withdrawing | Moderate rotational barrier | Slightly Increased |
| 4-Nitrophenyl | Strongly Withdrawing | Higher rotational barrier, increased planarity | Significantly Increased |
| 4-Methoxyphenyl | Donating | Lower rotational barrier | Decreased |
| Benzyl | Inductively Withdrawing | Moderate rotational barrier | Slightly Increased |
| tert-Butyl | Donating/Sterically Bulky | Rotational restriction due to sterics | Decreased |
This table is generated based on general chemical principles of substituent effects.
Structural Modifications of the Amide Linker and Furan Ring System
To further explore the chemical space and refine molecular properties, modifications beyond simple substitution are employed. These include altering the amide linker itself and replacing the furan ring with other heterocyclic systems.
Amide Linker Modification: The amide bond is a critical pharmacophore in many biologically active molecules. Its properties, such as hydrogen bonding capability and conformational rigidity, are key to its function. Modifications can include:
N-Methylation: Replacing the amide proton with a methyl group removes a hydrogen bond donor site and can alter the molecule's conformation and metabolic stability. acs.org
Bioisosteric Replacement: The amide group can be replaced with other functional groups that mimic its size, shape, and electronic properties. Common amide bioisosteres include 1,2,3-triazoles, 1,3,4-oxadiazoles, and reverse amides. unimore.itnih.govrsc.org These replacements can lead to improved metabolic stability, altered polarity, and different binding interactions. nih.govrsc.org For example, the replacement of an amide with a 1,3,4-oxadiazole (B1194373) has been shown to improve potency in some GPR88 agonists. nih.gov
Furan Ring Modification: The furan ring itself can be altered or replaced to modulate the molecule's properties.
Saturation: The furan ring can be partially or fully hydrogenated to form dihydrofuran or tetrahydrofuran (B95107) derivatives, changing the geometry from planar to a more three-dimensional structure. cardiff.ac.uk
Scaffold Hopping: The entire 2,5-dimethylfuran (B142691) core can be replaced with other heterocycles in a process known as scaffold hopping. This is a powerful strategy for discovering novel chemotypes.
Comparative Studies with Related Heterocyclic Carboxamides (e.g., Thiophene (B33073) Analogues)
Comparing 2,5-dimethylfuran-3-carboxamides with their analogues containing different heterocyclic cores provides valuable insights into the role of the heteroatom and the ring system. Thiophene, pyrrole (B145914), and pyrazole are common isosteres for furan.
Furan vs. Thiophene: The replacement of the furan's oxygen with sulfur to give a thiophene ring is a classic bioisosteric substitution. cresset-group.com Thiophene is generally considered more aromatic and is more lipophilic than furan. In the context of succinate (B1194679) dehydrogenase inhibitors (SDHIs), which often feature a carboxamide core, the 2-substituted-3-thienyl group has been shown to function as an effective bioisostere for the 2-substituted-phenyl group, indicating the interchangeability of these rings in certain contexts. researchgate.net
Table 2: Comparative Properties of Furan and Thiophene Carboxamides
| Property | This compound | 2,5-Dimethylthiophene-3-carboxamide | Rationale for Difference |
| Heteroatom | Oxygen | Sulfur | Oxygen is more electronegative than sulfur. |
| Aromaticity | Moderate | High | Sulfur's d-orbitals contribute more effectively to the aromatic system. |
| Polarity | More Polar | Less Polar | The C-O bond is more polar than the C-S bond. |
| Hydrogen Bonding | Oxygen can act as H-bond acceptor. | Sulfur is a weaker H-bond acceptor. | Higher electronegativity of oxygen. |
| Metabolic Stability | Furan ring can be susceptible to oxidation. cresset-group.com | Thiophene can also be oxidized, but pathways may differ. | Differences in electronic structure and reactivity. |
This table is a generalized comparison based on established principles of heterocyclic chemistry.
Studies on carboxin, a systemic fungicide with an oxathiin carboxamide structure, have led to the development of numerous analogues, including those with furan and thiophene cores, demonstrating the utility of comparing these heterocyclic systems in the design of active compounds. researchgate.net
Strategic Design Principles for Novel Analogues for Specific Research Applications
The design of novel this compound analogues for targeted applications relies on the integration of the SAR data and established medicinal chemistry principles.
Target-Oriented Design: If a biological target is known, computational methods like molecular docking can be used to predict how different analogues will bind. For instance, docking studies with fungus succinate dehydrogenase have helped explain the differing activities of carboxamide isomers. researchgate.net This allows for the rational design of substituents that enhance binding affinity and selectivity.
Bioisosteric Replacement: As discussed, replacing key functional groups (the amide linker) or the core scaffold (the furan ring) with bioisosteres is a powerful strategy. nih.gov The goal is often to improve pharmacokinetic properties, such as absorption or metabolic stability, or to escape existing patent space. cresset-group.com For example, replacing a metabolically liable phenyl ring with a pyridine (B92270) ring or other heterocycle can block cytochrome P450-mediated oxidation. cresset-group.com
"Fragment-Based" Elaboration: Starting with the core this compound fragment, different substituents can be systematically "grown" from the amide nitrogen. This involves exploring various vectors and functionalities (e.g., aromatic, aliphatic, acidic, basic groups) to probe the chemical space around the core scaffold and identify regions that contribute positively or negatively to the desired property.
Property-Based Design: Novel analogues can be designed to optimize specific physicochemical properties. This may involve tuning lipophilicity (LogP), polarity (Polar Surface Area), and aqueous solubility to achieve a desired profile for a particular application, such as improved cell permeability or better formulation characteristics. For example, in the development of trypanocidal agents, maintaining a lipophilic ligand efficiency (LLE) > 5 and a cLogD < 3 was a key objective. acs.org
By applying these principles, researchers can move beyond random screening and strategically design novel this compound derivatives with optimized properties tailored for specific and advanced research purposes.
Applications in Advanced Chemical Synthesis and Materials Science Research
2,5-Dimethylfuran-3-carboxamide as a Versatile Synthetic Intermediate for Complex Molecules
While direct applications of this compound as a synthetic intermediate are not extensively documented in mainstream literature, its parent structure, 2,5-dimethylfuran (B142691) (DMF), is recognized as a versatile bio-based platform chemical. uco.esrsc.orgrsc.org 2,5-dimethylfuran can be produced from carbohydrates like fructose (B13574) and serves as a precursor to a variety of other chemicals. uco.esrsc.orgncert.nic.in
A key transformation of 2,5-dimethylfuran is its acid-catalyzed ring-opening reaction to produce 2,5-hexanedione (B30556) (HD). mdpi.com This reaction is efficient, with yields up to 95%, and provides a crucial intermediate for numerous synthetic processes in the chemical industry. mdpi.com The 2,5-hexanedione can then be used in subsequent reactions, such as the Paal–Knorr synthesis, to create various pyrrole (B145914) compounds with high yields (80–95%). mdpi.com This two-step, one-pot process demonstrates high carbon efficiency and a low E-factor (a measure of waste produced), highlighting its alignment with sustainable chemistry principles. mdpi.com The versatility of the 2,5-dimethylfuran backbone in forming other key intermediates suggests the potential for its derivatives, including the 3-carboxamide, to be explored as building blocks in complex molecule synthesis.
Integration of Furan (B31954) Carboxamide Scaffolds in Advanced Organic Synthesis
The furan carboxamide scaffold is a valuable structural motif in advanced organic synthesis, enabling the construction of complex molecular architectures. Although research may not always focus specifically on the 2,5-dimethyl-3-carboxamide isomer, studies on related carboxamides highlight the utility of this chemical class. For instance, transition metal-catalyzed C-H activation has become a powerful strategy for creating complex molecules, and various carboxamide-containing scaffolds are employed in these reactions. acs.orgacs.org
Recent studies have demonstrated cobalt-catalyzed cascade reactions that use indolecarboxamides—a related heterocyclic amide—to react with alkenes, forming polycyclic γ-carbolinone structures with good to excellent yields. acs.org This method showcases the ability of the carboxamide group to direct C-H activation and facilitate annulation reactions. acs.org Similarly, palladium catalysis has been used for the dual C-H activation of N-phenyl-1H-indole-3-carboxamides to synthesize indolo[3,2-c]quinolin-6-ones. acs.org
In the realm of furan-based structures, benzofuran-2-carboxamide (B1298429) derivatives have been synthesized using a combination of palladium-catalyzed C-H arylation and transamidation. mdpi.com This modular strategy allows for the efficient installation of a wide range of aryl and heteroaryl substituents onto the benzofuran (B130515) scaffold, demonstrating the synthetic flexibility of the carboxamide handle in generating diverse molecular libraries for screening campaigns. mdpi.com These examples underscore the potential of the furan carboxamide core as a key building block in modern synthetic methodologies aimed at producing elaborate heterocyclic compounds.
Exploration of this compound in Materials Science for Novel Property Development
While direct research into the materials science applications of this compound is limited, studies on its parent compound and related furan derivatives reveal their significant potential in creating advanced materials. The furan ring, derivable from biomass, is a key component in the development of sustainable polymers and composites. mdpi.comacs.org
One notable application involves a derivative of 2,5-dimethylfuran in the field of elastomer composites. mdpi.com In a one-pot, two-step process, 2,5-dimethylfuran is first converted to 2,5-hexanedione and then reacted with cysteamine (B1669678) to form a pyrrole compound containing a thiol (-SH) group. mdpi.com This thiol-bearing pyrrole was used to functionalize carbon black filler, which was then incorporated into an elastomeric composite. mdpi.com Compared to a standard silica-based composite, the one made with the furan-derived functionalized carbon black exhibited a 25% reduction in the Payne effect (a measure of energy dissipation) and a 25% increase in dynamic rigidity at 70°C, indicating improved performance for applications like tires. mdpi.com
Furthermore, the furan core is being explored for high-performance bio-based polyamides. A series of semiaromatic copolyamides were prepared from dimethyl furan-2,5-dicarboxylate, terephthalic acid, and 1,10-decanediamine. acs.org By varying the ratio of furan to benzene (B151609) rings, researchers could tune the material's properties. Increasing the furan content led to more amorphous polymers with improved transparency and higher elongation at break, demonstrating the furan unit's role in modifying intermolecular hydrogen bonds and polymer crystallinity. acs.org
Table 1: Performance of Elastomer Composites
| Composite Type | Payne Effect Reduction | Dynamic Rigidity (E' at 70°C) Increase | Reference |
|---|---|---|---|
| CB/SHP-based (from 2,5-dimethylfuran) | ~25% | ~25% | mdpi.com |
Furan Carboxamides as Model Compounds for Photochemistry Studies
Furan carboxamides, including derivatives of this compound, serve as excellent model compounds for studying complex photochemical reactions in environmental science. acs.orgethz.ch Their structure contains two key functionalities: an electron-rich furan ring and an anilide ring, which exhibit distinct reactivities toward different photochemically produced reactive intermediates (PPRIs). acs.org Specifically, the furan moiety is expected to react primarily with singlet oxygen (¹O₂), while the anilide portion is oxidized by triplet chromophoric dissolved organic matter (³CDOM*). acs.org This dual-reactivity makes them ideal for investigating the competition between these two important photodegradation pathways. acs.orgethz.ch
In a study investigating these competitive processes, researchers synthesized a series of furan carboxamides with varying substituents to tune their reactivity. acs.org Among the compounds synthesized and studied was 2,5-dimethylfuran-3-carboxanilide, a close analog of the titular compound. The study employed both steady-state and time-resolved techniques to measure reaction rates and elucidate mechanisms. acs.orgmdpi.com It was found that increasing the number of methyl groups on the furan ring enhanced the rate of reaction with singlet oxygen, as expected. acs.org Conversely, modifying the electronic properties of the anilide ring altered its reactivity toward triplet sensitizers. acs.org These findings are crucial for accurately predicting the environmental fate of micropollutants that contain similar structural motifs. acs.orgmdpi.com
Table 2: Second-Order Rate Constants for Reactions of Furan Carboxamides with Singlet Oxygen and Triplet Sensitizers
| Compound | k(¹O₂) (L mol⁻¹ s⁻¹) | k(³3MAP*) (L mol⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| Furan-3-carboxanilide (0) | (1.1 ± 0.1) × 10⁷ | (7.7 ± 0.3) × 10⁸ | acs.org |
| Fenfuram (B166968) (1) | (4.0 ± 0.2) × 10⁷ | (1.39 ± 0.08) × 10⁸ | acs.org |
| 2,5-Dimethylfuran-3-carboxanilide (2) | (1.0 ± 0.1) × 10⁸ | - | acs.org |
| Methfuroxam (3) | (1.1 ± 0.1) × 10⁸ | (3.4 ± 0.2) × 10⁸ | acs.org |
Note: k(³3MAP) refers to the triplet quenching rate constant with 3-methoxyacetophenone as the model triplet sensitizer. A value for compound 2 was not provided in the source.*
Emerging Research Applications of this compound in Chemical Biology
While specific research on the chemical biology of this compound is not widely published, studies on structurally related furan compounds highlight the potential of this chemical class in developing new therapeutic agents. The furan nucleus is a component of various biologically active molecules.
One relevant study investigated the antimicrobial properties of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a compound that shares the 2,5-dimethylfuran core. nih.gov DMHF, an aroma compound found in fruits, demonstrated broad-spectrum antimicrobial activity against human pathogenic microorganisms, including antibiotic-resistant strains. nih.gov The research showed that DMHF could inhibit the serum-induced formation of mycelia in Candida albicans, a key step in its pathogenesis. nih.gov Furthermore, cell cycle analysis revealed that DMHF arrested the fungal cell cycle in the S and G2/M phases, suggesting its potential as an anti-infective agent. nih.gov
The furan carboxamide scaffold itself is also being explored. In a different line of research, furan-2-carboxamides were designed as more stable bioisosteres of furanone-based quorum sensing inhibitors. These compounds were evaluated for their ability to reduce biofilm formation in Pseudomonas aeruginosa, a medically important pathogen. The study found that several furan-2-carboxamide derivatives significantly reduced biofilm and also decreased the production of virulence factors like proteases and pyocyanin, confirming their anti-quorum sensing properties.
These findings, focused on near analogs and related scaffolds, point to promising avenues for the future exploration of this compound and other substituted furan carboxamides in the field of chemical biology and drug discovery.
Conclusion and Future Research Directions
Summary of Key Research Advancements on 2,5-Dimethylfuran-3-carboxamide
Research on this compound has primarily revolved around its synthesis, largely driven by the broader interest in furan (B31954) derivatives for applications in agrochemicals and materials science. The synthesis of this compound typically begins with the corresponding carboxylic acid, 2,5-dimethylfuran-3-carboxylic acid. google.comtandfonline.comacs.org This precursor can be prepared through various methods, including the cyclization of appropriate starting materials. google.com One documented method involves the reaction of 2,3-diacetyl succinate (B1194679) diethyl ester in a hydrochloric acid solution, which can also selectively yield 2,5-dimethylfuran-3-carboxylate, a direct precursor to the target carboxamide. google.comgoogle.com The conversion of the carboxylic acid or its ester to the final carboxamide is a standard chemical transformation. googleapis.com
While specific, in-depth studies on the biological or material properties of this compound are not extensively reported in publicly available literature, significant insights can be drawn from research on analogous furan-3-carboxamides. This class of compounds has demonstrated notable biological activities, particularly as fungicides. nih.govmdpi.comnih.gov For instance, various N-substituted furan-3-carboxamides have been synthesized and shown to exhibit significant in vitro antimicrobial activity against a range of microorganisms. nih.gov This suggests a potential avenue for the application of this compound in the development of new agrochemical agents.
Furthermore, the furan scaffold itself is a key component in a variety of biologically active molecules and functional materials. numberanalytics.comfurious-project.eudigitellinc.com Furan derivatives are utilized in the synthesis of pharmaceuticals, and the development of novel polymers. numberanalytics.comfurious-project.eu The presence of the dimethylfuran moiety in the target compound could influence its properties, potentially enhancing its stability or modulating its biological activity compared to unsubstituted furan carboxamides.
Unexplored Research Avenues and Methodological Challenges
Despite the foundational knowledge of its synthesis, several research avenues for this compound remain largely unexplored. A primary gap is the comprehensive evaluation of its biological activity profile. While related furan-3-carboxamides have shown promise as fungicides, a systematic screening of this compound against a broad spectrum of fungal and bacterial pathogens is yet to be undertaken. nih.govmdpi.comnih.gov Its potential as an herbicide or insecticide also warrants investigation, given the diverse applications of furan derivatives in agriculture. researchgate.net
In the realm of materials science, the incorporation of this compound as a monomer or a functional additive in polymers is an area ripe for exploration. Furan-based polymers are gaining attention as sustainable alternatives to petroleum-based plastics, and the specific properties that this compound could impart to such materials are unknown. furious-project.euresearchgate.net
Methodological challenges in the study of this compound are intrinsically linked to the chemistry of the furan ring itself. Furans can be sensitive to certain reaction conditions, including strong acids and high temperatures, which can lead to ring-opening or other undesired side reactions. numberanalytics.comnih.gov The selective functionalization of the furan ring at positions other than the carboxylic acid group presents another challenge, limiting the ability to create a diverse library of derivatives for structure-activity relationship studies. numberanalytics.comnih.gov Overcoming these hurdles will require the development of milder and more selective synthetic methods.
Future Outlook for this compound in Interdisciplinary Chemical Research
The future of this compound in interdisciplinary chemical research appears promising, contingent on addressing the current knowledge gaps. In the short term, a thorough investigation of its antimicrobial properties could lead to the development of new and effective fungicides or bactericides, addressing the ongoing need for novel crop protection agents.
Looking further ahead, the exploration of this compound in medicinal chemistry could unveil new therapeutic applications. Many furan-containing compounds exhibit a wide range of biological activities, and a comprehensive screening of this molecule could identify potential leads for drug discovery. researchgate.netijabbr.com
In the context of sustainable chemistry, furan derivatives are poised to play a significant role as building blocks for bio-based materials. furious-project.euresearchgate.net As the demand for renewable resources grows, the potential of this compound to contribute to the development of novel polymers and composites with unique properties will likely be a key area of future research. The journey from a relatively obscure chemical compound to a valuable tool in agrochemicals, pharmaceuticals, or materials science is a long one, but for this compound, the initial signposts are pointing towards a path of intriguing possibilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
